molecular formula C21H16FN5O3S B2710462 2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 894066-06-9

2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2710462
CAS No.: 894066-06-9
M. Wt: 437.45
InChI Key: PNJLFVQZXAPUIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a novel synthetic small molecule designed for preclinical research and chemical biology applications. This compound features a complex molecular architecture that incorporates a [1,2,4]triazolo[4,3-b]pyridazine core, a scaffold known for its diverse pharmacological profile and high binding affinity to various enzymatic targets. The structure is further elaborated with a benzo[d][1,3]dioxole moiety, a group frequently associated with modulating compound pharmacokinetics, and a 3-fluoro-4-methylphenylacetamide group connected via a thioether linkage, which can enhance selectivity and metabolic stability. While the specific biological data and molecular target for this exact molecule are still under investigation in the scientific literature, compounds of this class are frequently explored as potential kinase inhibitors, GPCR modulators, or agents in oncology and neurology research. The presence of the triazolopyridazine system suggests it may act as a ATP-competitive inhibitor or a protein-protein interaction disruptor. This product is provided as a high-purity solid for research purposes exclusively. It is intended for in vitro analysis and is not approved for diagnostic, therapeutic, or any human use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O3S/c1-12-2-4-14(9-15(12)22)23-20(28)10-31-21-25-24-19-7-5-16(26-27(19)21)13-3-6-17-18(8-13)30-11-29-17/h2-9H,10-11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJLFVQZXAPUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC5=C(C=C4)OCO5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, including anti-cancer and anti-inflammatory properties. This article aims to explore the biological activity of this compound through various studies and data analyses.

Chemical Structure

The molecular formula of the compound is C17H16FN4O3SC_{17}H_{16}FN_{4}O_{3}S, with a molecular weight of approximately 374.39 g/mol. Its structure features a triazole ring, a benzo[d][1,3]dioxole moiety, and an acetamide functional group, which are crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and dioxole groups. For instance, mercapto-substituted 1,2,4-triazoles have shown promising results against various cancer cell lines. In a study analyzing similar compounds, one derivative exhibited an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against human breast cancer T47D cells . This suggests that the presence of the triazole moiety in our compound may confer similar anticancer properties.

Anti-inflammatory Properties

Compounds with similar structural features have also been investigated for their anti-inflammatory effects. For example, derivatives of benzodioxole have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. A related study reported that certain derivatives achieved IC50 values as low as 0.011 μM against COX-II . Given the structural similarities, it is plausible that our compound may exhibit comparable anti-inflammatory activity.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : The presence of the triazole ring is known to facilitate binding to enzyme active sites, potentially inhibiting their function.
  • Cellular Uptake : The hydrophobic nature imparted by the benzo[d][1,3]dioxole moiety may enhance cellular permeability, allowing for better bioavailability and efficacy.
  • Apoptosis Induction : Compounds with similar structures have been shown to induce apoptosis in cancer cells through various signaling pathways.

Case Studies

Study ReferenceCompound TestedCell LineIC50 Value (μM)Biological Activity
Triazole DerivativeHCT-1166.2Anticancer
Benzodioxole DerivativeMCF-70.011Anti-inflammatory

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of triazolopyridazine derivatives with diverse biological activities. Below is a comparative analysis of structurally related compounds:

Compound Core Structure Key Substituents Reported Activities Key Differences References
Target Compound Triazolo[4,3-b]pyridazine - 6-Benzo[d][1,3]dioxol-5-yl
- 3-Thioacetamide-N-(3-fluoro-4-methylphenyl)
Presumed bromodomain inhibition (based on scaffold similarity) Unique combination of electron-rich benzo[d][1,3]dioxole and fluorinated aryl acetamide
AZD5153 Triazolo[4,3-b]pyridazine - Piperidylphenoxyethyl
- 3-Methoxy-triazole
BRD4 inhibition, tumor growth suppression (c-Myc downregulation) Bivalent binding motif; lacks sulfur linkage and fluorinated aryl group
Compound 9b () Benzodiazole-triazole-thiazole - 4-Fluorophenyl-thiazole
- Benzodiazole-phenoxymethyl
Not specified (structural focus) Distinct triazole-thiazole hybrid scaffold; no pyridazine core
894037-84-4 () Triazolo[4,3-b]pyridazine - 4-Chlorophenyl
- Thioacetamide
Unreported (structural analogue) Chlorophenyl vs. benzo[d][1,3]dioxole; simpler acetamide substitution
726158-21-0 () Triazolo[4,3-b]pyridazine - 4-Bromophenyl
- Pyridin-3-yl
- 2-Fluorophenyl-acetamide
Unreported (structural analogue) Bromophenyl and pyridine substituents; fluorophenyl vs. fluoromethylphenyl

Functional and Pharmacological Insights

  • AZD5153 : Demonstrates enhanced potency due to bivalent binding to BRD4, a feature absent in the target compound. Its methoxy-triazole group improves solubility, whereas the target’s benzo[d][1,3]dioxole may enhance membrane permeability .
  • Compound 5d (): A benzothiazole derivative with potent anti-inflammatory activity. Unlike the target compound, its sulfur atom is part of a benzothiazole ring, which may confer distinct redox properties and target selectivity .
  • Fluorinated Analogues (e.g., 726158-21-0, 9b): Fluorine substitution at the aryl position (as in the target compound) is associated with improved metabolic stability and binding affinity due to electron-withdrawing effects and reduced CYP450 metabolism .

Physicochemical Properties

  • Solubility : AZD5153’s methoxy group improves aqueous solubility, whereas the target compound’s methylphenyl and dioxole groups may reduce it, necessitating formulation optimization .

Research Findings and Implications

  • Docking Studies : Compounds with triazolopyridazine cores (e.g., AZD5153) show binding to BRD4’s acetyl-lysine recognition site via π-π stacking and hydrogen bonding. The target compound’s benzo[d][1,3]dioxole may mimic these interactions .
  • Synthetic Feasibility : highlights the use of Cu-catalyzed click chemistry for triazole formation, a method applicable to the target compound’s synthesis. However, the pyridazine core may require specialized cyclization conditions .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound?

The synthesis typically involves multi-step reactions, including coupling of triazolopyridazine cores with thioacetamide derivatives. Key steps include:

  • Nucleophilic substitution : Reacting 6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol with chloroacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol-DMF mixtures to achieve >95% purity .
  • Validation : Confirm structure via ¹H/¹³C NMR, IR, and mass spectrometry .

Q. What analytical techniques are critical for structural characterization?

  • NMR spectroscopy : Assign proton environments (e.g., aromatic protons from benzo[d][1,3]dioxole at δ 6.7–7.1 ppm) and confirm acetamide linkage (NH resonance ~δ 10.2 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error .
  • HPLC : Monitor purity using C18 columns with UV detection at 254 nm .

Q. How should researchers design initial biological screening assays?

  • Target selection : Prioritize kinases or epigenetic targets (e.g., bromodomains) based on structural similarity to triazolopyridazine inhibitors .
  • In vitro assays : Use fluorescence polarization or TR-FRET assays for binding affinity (IC₅₀) determination .
  • Cellular potency : Measure cytotoxicity (IC₅₀) in cancer cell lines (e.g., MV4-11 leukemia) using MTT assays .

Advanced Research Questions

Q. How can structural modifications enhance bioavailability and target engagement?

  • Bivalent binding : Optimize linker length between triazolopyridazine and acetamide moieties to improve BRD4 inhibition (e.g., 3–5 methylene units enhance cellular potency by 10-fold) .
  • Solubility optimization : Introduce polar groups (e.g., -OH, -OMe) on the 3-fluoro-4-methylphenyl ring while maintaining logP <3 .
  • Metabolic stability : Replace labile thioether linkages with bioisosteres (e.g., sulfone or methylene) to reduce CYP450-mediated oxidation .

Q. How to resolve discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and oral bioavailability in rodent models. Low bioavailability (<20%) may explain poor in vivo activity despite high in vitro potency .
  • Metabolite identification : Use LC-MS/MS to detect inactive metabolites (e.g., thioether oxidation products) and redesign derivatives to block metabolic hotspots .
  • Tumor penetration studies : Employ PDX models with LC-MS tissue quantification to assess compound distribution .

Q. What strategies validate target specificity and off-target effects?

  • Kinome-wide profiling : Screen against 468 kinases at 1 µM (DiscoverX) to identify off-target hits (e.g., FLT3 or JAK2 inhibition) .
  • CRISPR-Cas9 validation : Knock out the putative target (e.g., BRD4) in cell lines to confirm on-mechanism activity .
  • Transcriptomic analysis : RNA-seq to verify downstream effects (e.g., MYC downregulation) .

Q. How to design structure-activity relationship (SAR) studies for derivative libraries?

  • Core modifications : Replace benzo[d][1,3]dioxole with substituted phenyl groups (e.g., 4-Cl, 3-CF₃) to probe steric and electronic effects on binding .
  • Thioacetamide variations : Test N-aryl substituents (e.g., 4-fluorophenyl vs. 4-methylphenyl) for improved hydrophobic interactions .
  • Triazolopyridazine substitutions : Introduce electron-withdrawing groups (e.g., -NO₂) at position 6 to enhance π-stacking with target residues .

Data Analysis and Contradiction Management

Q. How to interpret conflicting IC₅₀ values across assay formats?

  • Assay conditions : Compare buffer pH (e.g., TR-FRET vs. FP assays may show 2–3-fold differences due to magnesium ion sensitivity) .
  • Protein conformation : Use thermal shift assays to confirm target protein stability during screening .
  • Data normalization : Apply Z-score or % inhibition normalization to minimize plate-to-plate variability .

Q. What statistical methods address variability in biological replicates?

  • Dose-response modeling : Use nonlinear regression (e.g., GraphPad Prism) with 95% confidence intervals for IC₅₀ determination .
  • ANOVA with post-hoc tests : Identify significant differences (p<0.01) between compound-treated and control groups in cytotoxicity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.